molecular formula C5H9NO2 B3150850 (S)-Methyl azetidine-2-carboxylate CAS No. 69684-70-4

(S)-Methyl azetidine-2-carboxylate

Cat. No. B3150850
CAS RN: 69684-70-4
M. Wt: 115.13 g/mol
InChI Key: CHNOQXRIMCFHKZ-BYPYZUCNSA-N
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Description

“(S)-Methyl azetidine-2-carboxylate” is a proline analogue of considerable interest from both biological and medicinal chemistry perspectives . It can quickly get involved in proteins and cause protein misfolding, disrupting the normal function of the protein .


Synthesis Analysis

The synthesis of this compound involves enzymatic hydrolysis of L-azetidine-2-carboxylate ring opening . An L-AZC hydrolase from Novosphingobium sp. MBES04 (Ns A2CH), which belongs to the haloacid dehalogenase-like superfamily and participates in cyclic amino acid metabolism, has been identified . This enzyme has high substrate and stereospecificity for the hydrolysis of L-AZC .


Molecular Structure Analysis

The molecular structure of “(S)-Methyl azetidine-2-carboxylate” is similar to that of proline, with the main difference being the ring of azetidine has four members and the ring of proline has five .


Chemical Reactions Analysis

The chemical reactions involving “(S)-Methyl azetidine-2-carboxylate” are primarily related to its incorporation into proteins in place of proline . This misincorporation leads to protein misfolding and disrupts the normal function of the protein .


Physical And Chemical Properties Analysis

The physical and chemical properties of “(S)-Methyl azetidine-2-carboxylate” are similar to those of proline . It is a heterocyclic, 4-membered ring with nitrogen as its heteroatom (an azetidine), and a carboxylic acid group substituted on one of the ring carbon atoms .

Mechanism of Action

The mechanism of action of “(S)-Methyl azetidine-2-carboxylate” involves its misincorporation into proteins in place of proline . This causes protein misfolding and disrupts the normal function of the protein .

Future Directions

Future research on “(S)-Methyl azetidine-2-carboxylate” could focus on its potential use in the engineering of L-AZC to the building block of aminoglycoside antibiotics . Further bioinformatics analysis could also reveal more homologues of Ns A2CH widely distributed in bacteria .

properties

IUPAC Name

methyl (2S)-azetidine-2-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H9NO2/c1-8-5(7)4-2-3-6-4/h4,6H,2-3H2,1H3/t4-/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CHNOQXRIMCFHKZ-BYPYZUCNSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1CCN1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC(=O)[C@@H]1CCN1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H9NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID001297543
Record name (S)-Methyl azetidine-2-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001297543
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

115.13 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(S)-Methyl azetidine-2-carboxylate

CAS RN

69684-70-4
Record name (S)-Methyl azetidine-2-carboxylate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=69684-70-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name (S)-Methyl azetidine-2-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001297543
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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